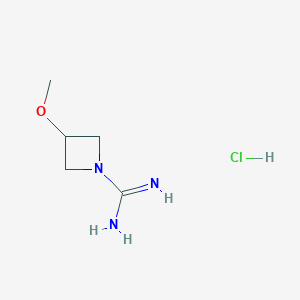
Abeprazan hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DWP14012 (hydrochloride), also known as abeprazan hydrochloride or fexuprazan hydrochloride, is a novel potassium-competitive acid blocker. It is developed as a potential alternative to proton pump inhibitors for the treatment of acid-related diseases. This compound inhibits the H+, K±ATPase enzyme by reversible potassium-competitive ionic binding without requiring acid activation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DWP14012 (hydrochloride) involves several steps, starting with the preparation of the core pyrrole structure. The key intermediate is synthesized through a series of reactions, including sulfonylation and methoxylation. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of DWP14012 (hydrochloride) follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The process includes purification steps such as recrystallization and chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
DWP14012 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in the reactions of DWP14012 (hydrochloride) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from the reactions of DWP14012 (hydrochloride) include various derivatives with modified functional groups. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
DWP14012 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study potassium-competitive acid blockers and their interactions with enzymes.
Biology: Investigated for its effects on gastric acid secretion and its potential use in treating acid-related diseases.
Medicine: Under clinical trials for the treatment of gastroesophageal reflux disease and other acid-related disorders.
Industry: Explored for its potential use in developing new pharmaceuticals and therapeutic agents .
Mecanismo De Acción
DWP14012 (hydrochloride) exerts its effects by inhibiting the H+, K±ATPase enzyme, which is responsible for the final step in gastric acid secretion. The compound binds reversibly to the enzyme’s potassium-binding site, blocking the transport of hydrogen ions into the stomach lumen. This results in a significant reduction in gastric acid production, providing relief from acid-related symptoms .
Comparación Con Compuestos Similares
Similar Compounds
Vonoprazan: Another potassium-competitive acid blocker with similar properties to DWP14012 (hydrochloride).
Esomeprazole: A proton pump inhibitor that also reduces gastric acid secretion but through a different mechanism.
Lansoprazole: Another proton pump inhibitor with a similar therapeutic effect .
Uniqueness
DWP14012 (hydrochloride) is unique in its ability to inhibit the H+, K±ATPase enzyme without requiring an acidic environment for activation. This allows for a more rapid and sustained suppression of gastric acid secretion compared to traditional proton pump inhibitors. Additionally, its reversible binding mechanism provides a more controlled and predictable pharmacological response .
Propiedades
IUPAC Name |
1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S.ClH/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22;/h3-9,11,23H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHTZYBQQDVIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8105842.png)



![3-[[(S)-(5-Ethenylquinuclidine-2-yl)(6-methoxy-4-quinolinyl)methyl]amino]-4-[3,5-bis(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B8105867.png)





![(2S)-2-cyclopropyl-N-[(6S)-5,11-dioxospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-6-yl]-N'-(5-fluoro-2-methylpyridin-3-yl)butanediamide](/img/structure/B8105911.png)